N,6-bis(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N,6-bis(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities. This compound features a unique fusion of triazole and thiadiazine rings, making it a significant subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-bis(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This step often starts with the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the triazole ring.
Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with appropriate thiadiazine precursors under controlled conditions to form the fused triazolothiadiazine structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N,6-bis(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to inhibit specific enzymes makes it a promising therapeutic agent .
Industry
Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of N,6-bis(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with molecular targets like enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the same core structure but differ in their substituents, affecting their biological activity and applications.
Thiadiazole Derivatives: These compounds have a similar thiadiazine ring but lack the triazole fusion, leading to different chemical and biological properties.
Uniqueness
N,6-bis(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substituents and the fusion of triazole and thiadiazine rings.
Properties
Molecular Formula |
C24H29N5OS |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N,6-bis(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H29N5OS/c1-4-7-20-26-27-24-29(20)28-21(18-12-8-16(5-2)9-13-18)22(31-24)23(30)25-19-14-10-17(6-3)11-15-19/h8-15,21-22,28H,4-7H2,1-3H3,(H,25,30) |
InChI Key |
UUYXOBVSMSUVQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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